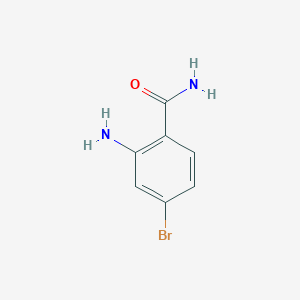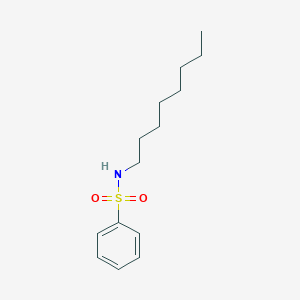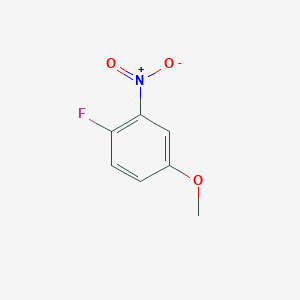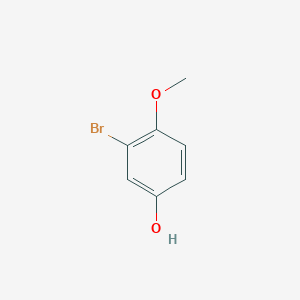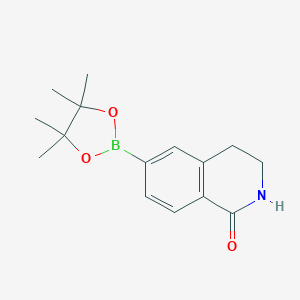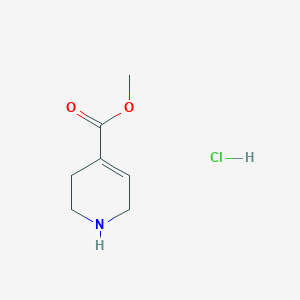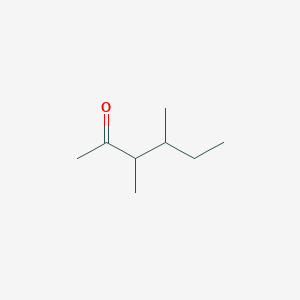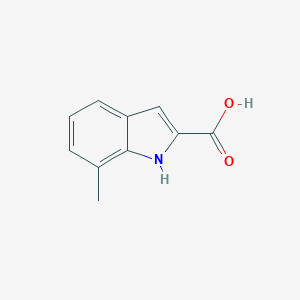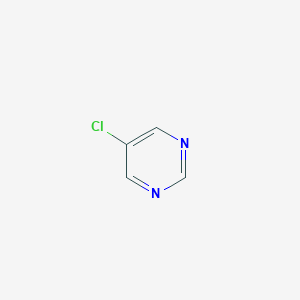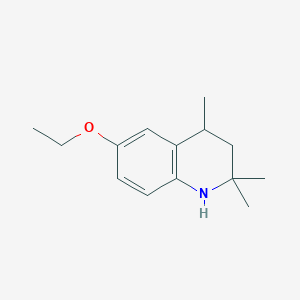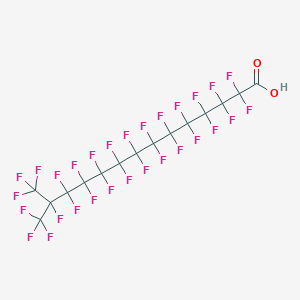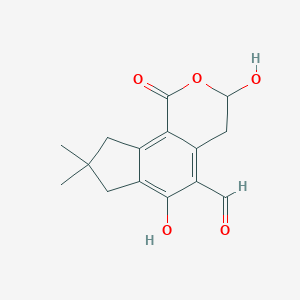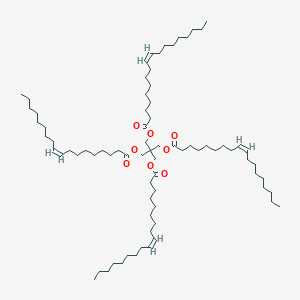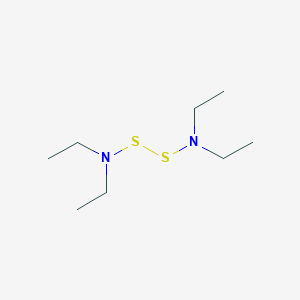
N,N'-Dithiobisdiethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Dithiobisdiethylamine, also known as DTDA, is a chemical compound that has been widely used in scientific research. It is a versatile compound that has found applications in various fields, including biochemistry, pharmacology, and materials science. DTDA is a small molecule that can form stable complexes with metals, making it a useful tool for studying metal-binding proteins and enzymes.
Mecanismo De Acción
N,N'-Dithiobisdiethylamine forms stable complexes with metals by coordinating with the metal ions through its sulfur atoms. The resulting metal-N,N'-Dithiobisdiethylamine complex can then interact with metal-binding proteins and enzymes, affecting their structure and function. N,N'-Dithiobisdiethylamine has been shown to inhibit the activity of metalloproteins by binding to their metal ions, leading to a decrease in their catalytic activity.
Efectos Bioquímicos Y Fisiológicos
N,N'-Dithiobisdiethylamine has been shown to have various biochemical and physiological effects. It can induce oxidative stress by generating reactive oxygen species, leading to cell damage and death. N,N'-Dithiobisdiethylamine has also been shown to affect the expression of genes involved in metal homeostasis and oxidative stress response. In addition, N,N'-Dithiobisdiethylamine has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-Dithiobisdiethylamine has several advantages as a metal chelator for lab experiments. It forms stable complexes with metals, allowing for the study of metal-binding proteins and enzymes. N,N'-Dithiobisdiethylamine is also soluble in water and organic solvents, making it easy to handle and use in experiments. However, N,N'-Dithiobisdiethylamine has some limitations. It can generate reactive oxygen species, leading to cell damage and death, which can affect the results of experiments. In addition, N,N'-Dithiobisdiethylamine can also affect the activity of non-metalloproteins, leading to potential off-target effects.
Direcciones Futuras
There are several future directions for research on N,N'-Dithiobisdiethylamine. One area of research is the development of N,N'-Dithiobisdiethylamine-based therapeutics for various diseases, including cancer and neurodegenerative disorders. Another area of research is the study of the effects of N,N'-Dithiobisdiethylamine on metal homeostasis and oxidative stress response in different organisms, including humans. Additionally, the development of new metal chelators based on N,N'-Dithiobisdiethylamine can lead to the discovery of new metal-binding proteins and enzymes, providing new insights into the role of metals in biological systems.
Métodos De Síntesis
N,N'-Dithiobisdiethylamine can be synthesized by reacting diethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents. The purity of N,N'-Dithiobisdiethylamine can be determined by various analytical techniques, including thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N,N'-Dithiobisdiethylamine has been widely used in scientific research as a metal chelator. It can form stable complexes with metals such as copper, zinc, and iron, making it a useful tool for studying metal-binding proteins and enzymes. N,N'-Dithiobisdiethylamine has been used in studies on the structure and function of metalloproteins, including cytochrome c oxidase, superoxide dismutase, and carbonic anhydrase. N,N'-Dithiobisdiethylamine has also been used to study the role of metals in biological systems, such as the transport and storage of iron in the body.
Propiedades
Número CAS |
15575-30-1 |
|---|---|
Nombre del producto |
N,N'-Dithiobisdiethylamine |
Fórmula molecular |
C8H20N2S2 |
Peso molecular |
208.4 g/mol |
Nombre IUPAC |
N-(diethylaminodisulfanyl)-N-ethylethanamine |
InChI |
InChI=1S/C8H20N2S2/c1-5-9(6-2)11-12-10(7-3)8-4/h5-8H2,1-4H3 |
Clave InChI |
REOGMQUIPSUVSU-UHFFFAOYSA-N |
SMILES |
CCN(CC)SSN(CC)CC |
SMILES canónico |
CCN(CC)SSN(CC)CC |
Otros números CAS |
15575-30-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




